5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of both pyrazole and pyrimidine rings in its structure makes it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-1-methyl-4-nitropyrazole with a suitable diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The carboxylic acid group can be introduced through subsequent functionalization steps.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-(1-methyl-4-amino-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
Pyrazolo[5,1-c]-1,2,4-triazine: A compound with a pyrazole ring fused to a triazine ring.
Uniqueness
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which can undergo various chemical transformations. This versatility makes it a valuable compound for synthetic and biological studies .
Biological Activity
5-(1-Methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1004727-48-3) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and enzymatic inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N6O3, with a molecular weight of 286.25 g/mol. Its structure features a pyrazolo-pyrimidine core which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10N6O3 |
Molecular Weight | 286.25 g/mol |
CAS Number | 1004727-48-3 |
Anti-inflammatory Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this class can inhibit the NF-kB/AP-1 signaling pathway, which is crucial in inflammation processes. The most potent compounds showed IC50 values below 50 µM, indicating strong anti-inflammatory potential .
Case Study:
In a cell-based assay, derivatives similar to 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine were tested for their ability to inhibit LPS-induced NF-kB activation. Results showed a dose-dependent inhibition, with some compounds achieving over 80% inhibition at concentrations as low as 10 µM .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazolo[1,5-a]pyrimidines have shown efficacy against several cancer cell lines due to their ability to interfere with cell proliferation and induce apoptosis.
Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon) | 25.0 |
MCF-7 (Breast) | 30.0 |
A549 (Lung) | 22.0 |
In one study, the compound exhibited significant cytotoxicity against human colon cancer cells with an IC50 of approximately 25 µM, highlighting its potential as an anticancer agent .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it was found to be a potent inhibitor of certain kinases that are critical in signaling pathways related to tumor growth and inflammatory responses.
Case Study:
Molecular docking studies indicated that 5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine could effectively bind to the ATP-binding site of protein kinases such as ERK2 and JNK3, suggesting its potential role as a therapeutic agent targeting these pathways .
Properties
IUPAC Name |
5-(1-methyl-4-nitropyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O4/c1-15-5-8(17(20)21)10(14-15)6-2-3-16-9(12-6)4-7(13-16)11(18)19/h2-5H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUGCVKNKDMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC(=NN3C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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